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Compound of Interest

Compound Name: Decafluorobenzhydrol

Cat. No.: B167739

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decafluorobenzhydrol, also known as bis(pentafluorophenyl)methanol, is a fluorinated
organic compound with the chemical formula C13H2F100. Its unique structure, featuring two
pentafluorophenyl rings attached to a central hydroxymethylene group, imparts distinct physical
and chemical properties that are of significant interest in medicinal chemistry and materials
science. The high degree of fluorination profoundly influences its electronic properties,
lipophilicity, and metabolic stability, making it a valuable building block in the design of novel
therapeutic agents and advanced materials. This technical guide provides a comprehensive
overview of the core physical and chemical properties of Decafluorobenzhydrol, detailed
experimental protocols for its synthesis and characterization, and an exploration of its potential
applications in drug development.

Core Physical and Chemical Properties

The physicochemical properties of Decafluorobenzhydrol are summarized in the tables
below, providing a clear reference for researchers. These properties are crucial for
understanding its behavior in various chemical and biological systems.

Physical Properties
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Property Value Reference
Molecular Formula C13H2F100 [1]
Molecular Weight 364.14 g/mol [1]
White to off-white crystalline
Appearance [2]
powder
Melting Point 77-80 °C [2]
Boiling Point 110 °C at 1.5 mmHg [2]
Density 1.6108 g/cm3 (estimate) [2]
Solubility Insoluble in water [2]
Chemical Properties
Property Value Reference
bis(2,3,4,5,6-
IUPAC Name [1]
pentafluorophenyl)methanol
CAS Number 1766-76-3 [3]
pKa 10.97 + 0.20 (Predicted) [2]
LogP 3.7 (Predicted) [1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of

Decafluorobenzhydrol are essential for its practical application in research and development.

Synthesis of Decafluorobenzhydrol

A common method for the synthesis of Decafluorobenzhydrol involves the reaction of a

pentafluorophenyl Grignard reagent with an appropriate aldehyde. The following protocol is a

representative example.

Reaction Scheme:
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Caption: Synthesis of Decafluorobenzhydrol via Grignard Reaction.

Materials and Equipment:

e Magnesium turnings

o Pentafluorobromobenzene

o Pentafluorobenzaldehyde

e Anhydrous diethyl ether

 Hydrochloric acid (1 M)

e Saturated aqueous sodium bicarbonate

o Saturated aqueous sodium chloride (brine)

e Anhydrous magnesium sulfate

» Round-bottom flask with reflux condenser and dropping funnel

e Magnetic stirrer

e Heating mantle
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e Separatory funnel
e Rotary evaporator
Procedure:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
place magnesium turnings.

Add a solution of pentafluorobromobenzene in anhydrous diethyl ether dropwise to the
magnesium turnings with stirring. The reaction is initiated, which is evident by the formation
of a cloudy solution. The mixture is then refluxed until most of the magnesium has reacted to
form the Grignard reagent, pentafluorophenylmagnesium bromide.

Cool the Grignard reagent solution to 0 °C in an ice bath.

Add a solution of pentafluorobenzaldehyde in anhydrous diethyl ether dropwise to the stirred
Grignard reagent.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2 hours.

Quench the reaction by slowly adding 1 M hydrochloric acid.
Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and
brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

The crude Decafluorobenzhydrol can be purified by recrystallization to obtain a crystalline
solid of high purity.

Procedure:
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e Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., a mixture of
hexane and ethyl acetate).

« If any insoluble impurities are present, perform a hot filtration.

» Allow the solution to cool slowly to room temperature, followed by further cooling in an ice
bath to induce crystallization.

o Collect the crystals by vacuum filtration using a Buchner funnel.
e Wash the crystals with a small amount of the cold recrystallization solvent.

e Dry the purified crystals under vacuum.

Spectroscopic Characterization

The structure and purity of the synthesized Decafluorobenzhydrol are confirmed using
various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of Decafluorobenzhydrol.

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a suitable
deuterated solvent (e.g., CDCIs) in an NMR tube.

1H NMR Spectroscopy:
e Instrument: A 400 MHz or higher NMR spectrometer.
o Parameters: Standard acquisition parameters for *H NMR are used.

o Expected Signals: A singlet for the methine proton (CH-OH) and a broad singlet for the
hydroxyl proton (-OH). The chemical shift of the hydroxyl proton can vary depending on the
concentration and solvent.

13C NMR Spectroscopy:

e Instrument: A 100 MHz or higher NMR spectrometer.
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o Parameters: Proton-decoupled mode is typically used to simplify the spectrum.

o Expected Signals: Signals corresponding to the carbon atoms of the pentafluorophenyl rings
and the methine carbon. The carbons attached to fluorine will show characteristic coupling
patterns.

9F NMR Spectroscopy:
e Instrument: An NMR spectrometer equipped with a fluorine probe.
o Parameters: Proton-decoupled mode is often used.

o Expected Signals: Signals corresponding to the different fluorine environments in the
pentafluorophenyl rings.
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Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation (KBr Pellet):

e Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg).
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e Press the mixture into a thin, transparent pellet using a hydraulic press.
Procedure:

e Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

e Acquisition: Record the spectrum over a range of 4000-400 cm—1,

o Expected Bands: A broad absorption band in the region of 3200-3600 cm~* corresponding to
the O-H stretching of the hydroxyl group. Characteristic absorptions for C-F bonds and the
aromatic rings will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Procedure:

e Instrument: A mass spectrometer with a suitable ionization source (e.g., Electrospray
lonization - ESI or Electron Impact - El).

¢ Analysis: The mass spectrum will show the molecular ion peak [M]* or [M-H]~, confirming the
molecular weight of Decafluorobenzhydrol. Fragmentation patterns can provide further
structural information.

Potential Applications in Drug Development

The incorporation of fluorine atoms into drug candidates can significantly enhance their
pharmacological properties, including metabolic stability, binding affinity, and membrane
permeability. While specific biological activities for Decafluorobenzhydrol are not extensively
documented in publicly available literature, its structural motif suggests potential for
development in several therapeutic areas.

Fluorinated compounds are known to exhibit a range of biological activities, including
antimicrobial and anticancer effects.[4][5] The high lipophilicity of Decafluorobenzhydrol may
facilitate its transport across cell membranes. It is plausible that Decafluorobenzhydrol or its
derivatives could interact with various biological targets.
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Hypothetical Mechanism of Action - Cytotoxicity:

As a hypothetical example for visualization, if Decafluorobenzhydrol were found to induce
cytotoxicity in cancer cells, a potential mechanism could involve the induction of apoptosis
through the intrinsic pathway. This is a common mechanism for many anticancer agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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